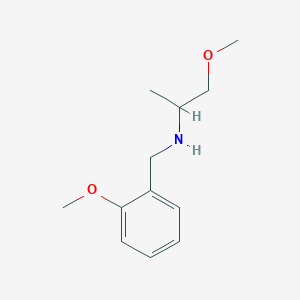
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a trifluoromethyl group attached to a piperidinol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl and trifluoromethyl precursors. One common method includes the reaction of pyrimidin-2-ol with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
When compared to similar compounds, 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol stands out due to its unique structural features. Similar compounds include other pyrimidinyl derivatives and piperidinol-based molecules. The presence of the trifluoromethyl group adds a level of complexity and specificity to its interactions, making it distinct from its counterparts.
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)piperazine
2-(Pyrimidin-2-yl)pyridine
4-(Trifluoromethyl)piperidine
Propriétés
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)2-6-16(7-3-9)8-14-4-1-5-15-8/h1,4-5,17H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWSIRAYLFPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)


![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2866513.png)

![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)
![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)



![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)

